2-氨基-7-膦酸庚酸

描述

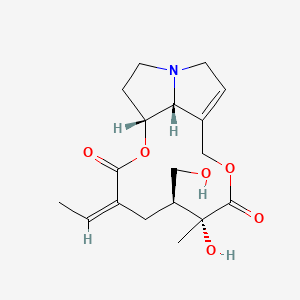

2-Amino-7-phosphonoheptanoic acid, also known as D-AP-7, is a solid white compound . It is a selective NMDA glutamate receptor antagonist and has anticonvulsant properties . It is the active enantiomer of 2-amino-7-phosphonoheptanoic acid .

Molecular Structure Analysis

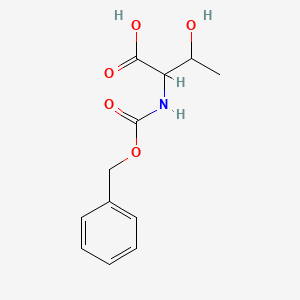

The empirical formula of 2-Amino-7-phosphonoheptanoic acid is C7H16NO5P . Its molecular weight is 225.18 . The elemental analysis shows that it contains 37.11% carbon, 6.14% nitrogen, and 13.2% phosphorus .Physical And Chemical Properties Analysis

2-Amino-7-phosphonoheptanoic acid is a white solid . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .科学研究应用

NMDA受体拮抗作用和抗焦虑活性

2-氨基-7-膦酸庚酸(2-APH)是一种谷氨酸受体NMDA亚型的拮抗剂,在调节焦虑相关行为方面显示出前景。在动物模型中,2-APH被证明能有效增加十字迷宫中开放暴露臂的探索,表明其具有抗焦虑潜力,尽管效力低于地西泮。然而,它对拮抗焦虑化合物促惩罚性质的效果较差,并且不影响戊四氮唑提供的鉴别刺激(Stephens, Meldrum, Weidmann, Schneider, & Grützner, 2004)。

对约束应激的影响

研究探索了约束应激对大鼠海马中2-APH作用的影响,结果表明,2-APH在高架十字迷宫中调节约束应激的促焦虑作用。这些发现表明,海马NMDA受体在调节应激相关焦虑反应中发挥作用(Padovan, Bel, & Guimarães, 2000)。

区域特异性抗惊厥作用

将2-APH注入成年雄性大鼠的黑质网状部,对阵挛性癫痫发作表现出剂量和区域特异性作用。这项研究突出了黑质内不同区域对谷氨酸能系统药理操作的反应不同(Velíšková, Liptáková, & Hussain, 2001)。

在激素分泌中的作用

已经研究了2-APH对激素分泌的影响,有证据表明它可以阻断排卵促黄体生成素峰值并影响催乳素释放。这表明谷氨酸能系统和多巴胺能系统在控制这些激素过程中存在复杂的相互作用(Bregonzio, Moreno, Cabrera, & Donoso, 2004)。

选择性抗焦虑作用

对NMDA受体拮抗剂的抗焦虑作用的研究发现,将2-APH微注射到 大鼠背侧导水管周围灰质中,在高架十字迷宫模型中引起选择性的抗焦虑作用。这表明NMDA拮抗剂在焦虑调节中具有潜在的部位特异性作用(Guimarães, Carobrez, Aguiar, & Graeff, 2005)。

NMDA受体亚基选择性

关于2-APH和其他长链NMDA受体竞争性拮抗剂对NMDA受体NR2亚基选择性的研究表明,NR2亚基之间存在显著的选择性差异。这影响了它们在科学研究中作为一般NMDA受体拮抗剂的用途(Feng, Morley, Jane, & Monaghan, 2005)。

化学和生物学应用

一篇关于氨基膦酸及其衍生物(包括2-APH)的综述,讨论了它们的合成、化学和生物活性。这些化合物作为天然存在的磷酸盐和氨基酸的类似物,在代谢调节、药物开发以及作为各种代谢紊乱的抑制剂方面具有重要的应用(Orsini, Sello, & Sisti, 2010)。

神经生物学效应

2-APH已被研究其潜在的抗抑郁样作用。在大鼠中腹海马内注射2-APH,在强制游泳试验中减弱了应激诱导的行为改变,表明NMDA受体在抑郁状态和应激反应中发挥作用(Padovan & Guimarães, 2004)。

作用机制

Target of Action

DL-AP7, also known as 2-Amino-7-phosphonoheptanoic acid, is a competitive antagonist of the ionotropic glutamate receptor, specifically the NMDA receptor . The NMDA receptor is a key player in neuronal signaling, particularly in the central nervous system, where it is involved in learning and memory processes .

Mode of Action

DL-AP7 competitively inhibits the glutamate binding site, thus preventing the activation of the NMDA receptor . This means that DL-AP7 competes with glutamate, the natural ligand of the NMDA receptor, for the same binding site. When DL-AP7 binds to the receptor, it prevents glutamate from activating the receptor .

Biochemical Pathways

The NMDA receptor is unique in that it requires the binding of two ligands, glutamate and glycine, to become activated . By blocking the glutamate binding site, DL-AP7 prevents the activation of the receptor, thereby inhibiting the downstream effects of NMDA receptor activation. These effects include calcium influx into the neuron, which is a critical step in synaptic plasticity, a cellular mechanism for learning and memory .

Result of Action

By blocking NMDA receptor activation, DL-AP7 can influence neuronal signaling and synaptic plasticity. This has been shown to impair learning performance in a passive avoidance task in mice . Additionally, DL-AP7 has anticonvulsant properties, as it can block NMDA-induced convulsions .

Action Environment

The action, efficacy, and stability of DL-AP7 can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the NMDA receptor could affect the ability of DL-AP7 to compete for the glutamate binding site. Furthermore, factors that influence the concentration of glutamate, such as the rate of glutamate synthesis, release, and reuptake, could also impact the efficacy of DL-AP7 .

安全和危害

属性

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

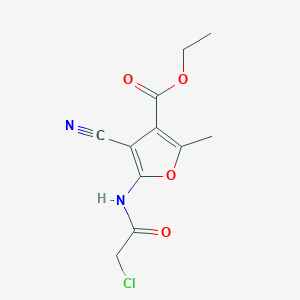

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-phosphonoheptanoic acid | |

CAS RN |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Amino-7-phosphonoheptanoic acid interact with NMDA receptors?

A1: 2-Amino-7-phosphonoheptanoic acid acts as a competitive antagonist at NMDA receptors [, , , ]. This means it binds to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing glutamate from binding and activating the receptor.

Q2: What are the downstream effects of 2-Amino-7-phosphonoheptanoic acid binding to NMDA receptors?

A2: By blocking NMDA receptors, AP7 inhibits the flow of ions through the receptor channel [, ]. This disrupts the excitatory neurotransmission mediated by NMDA receptors, impacting various physiological processes and behaviors. For example, AP7 can reduce neuronal firing in specific brain regions like the inferior colliculus [], modulate dopamine release in the striatum [, ], and influence the light response of retinal horizontal cells [].

Q3: What is the molecular formula and weight of 2-Amino-7-phosphonoheptanoic acid?

A3: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data for AP7.

Q4: What is known about the stability of 2-Amino-7-phosphonoheptanoic acid under various conditions?

A4: The provided articles primarily focus on the pharmacological effects of AP7 and do not delve into its material compatibility or stability under different conditions. Further investigation is needed to understand these aspects.

Q5: Does 2-Amino-7-phosphonoheptanoic acid possess any catalytic properties?

A5: 2-Amino-7-phosphonoheptanoic acid is not known to exhibit catalytic activity. Its primary mode of action is through binding and blocking NMDA receptors.

Q6: Have computational methods been employed to study 2-Amino-7-phosphonoheptanoic acid?

A6: The provided articles predate the widespread use of advanced computational chemistry techniques in drug discovery. While one article mentions "acidic isostere design" in relation to AP7 analogs [], it does not elaborate on specific computational methods.

Q7: How do structural modifications of 2-Amino-7-phosphonoheptanoic acid affect its activity and potency?

A7: While the provided articles do not extensively cover AP7 analog development, they highlight the importance of the phosphonate group for NMDA receptor antagonism []. Research on related phosphonic amino acids suggests that the position and stereochemistry of the phosphonate group significantly influence their activity and selectivity for different glutamate receptor subtypes [, ].

Q8: Are there any specific formulation strategies mentioned to enhance the stability or bioavailability of 2-Amino-7-phosphonoheptanoic acid?

A8: The provided articles primarily focus on the in vitro and in vivo effects of AP7 and do not delve into specific formulation strategies.

Q9: Is there information regarding the SHE regulations and compliance related to 2-Amino-7-phosphonoheptanoic acid?

A9: The provided research articles primarily focus on the pharmacological properties of AP7 and do not discuss SHE regulations.

Q10: What are the key findings regarding the in vitro and in vivo efficacy of 2-Amino-7-phosphonoheptanoic acid?

A10: The research articles highlight the efficacy of AP7 in various experimental models:

- Anticonvulsant activity: AP7 effectively inhibits seizures induced by different agents like metaphit [, ], 4-aminopyridine [], and audiogenic stimulation in genetically epilepsy-prone rats [, ].

- Neuroprotection: AP7 shows promise in protecting against ischemic brain damage in rats [, ]. It also prevents neuronal loss induced by ibotenate, an excitotoxic glutamate analog, in developing mouse brains [].

- Modulation of behavior: AP7 influences anxiety-related behavior in rats [, ] and affects dopamine-mediated changes in fish retinal horizontal cell responses to light [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)

![2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B3430679.png)

![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide](/img/structure/B3430701.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)

![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3430723.png)